Pyridine-2-aldoxime

Catalog No.
S1800077
CAS No.
1193-96-0
M.F
C₆H₆N₂O
M. Wt
122.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-2-aldoxime

CAS Number

1193-96-0

Product Name

Pyridine-2-aldoxime

IUPAC Name

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine

Molecular Formula

C₆H₆N₂O

Molecular Weight

122.12

InChI

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+

SMILES

C1=CC=NC(=C1)C=NO

Synonyms

[C(E)]-2-Pyridinecarboxaldehyde Oxime; (E)-2-Pyridinecarboxaldehyde Oxime; (E)-Picolinaldehyde Oxime; (E)-2-Pyridylaldoxime; syn-2-Pyridine Aldoxime; syn-Pyridin-2-aldoxime;

Pyridine-2-aldoxime is a mono-oxime of pyridine, characterized by an aldoxime group (=N-OH) at the C2 position adjacent to the ring nitrogen. This specific ortho arrangement enables it to function as an effective bidentate chelating agent for various metal ions, a property central to its use in analytical chemistry, catalysis, and as a corrosion inhibitor. Furthermore, it serves as the direct, uncharged precursor to Pralidoxime (2-PAM), a critical reactivator of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents and pesticides, making it a key starting material in pharmaceutical and defense-related synthesis.

Research Fit

Bidentate N-pyridine/N-oxime ligand framework for stable transition metal chelation
Compatible with Fe and Co catalyst design for isoprene polymerization studies
Reported high-purity grades support sensitive catalytic and analytical research workflows

Substitution with isomeric alternatives like Pyridine-3-aldoxime or Pyridine-4-aldoxime is functionally inadequate for applications dependent on metal chelation. The value of Pyridine-2-aldoxime derives directly from the proximity of the pyridine nitrogen and the oxime group, which allows for the formation of a stable, five-membered chelate ring with a metal center. This bidentate coordination is sterically impossible for the meta (3-) and para (4-) isomers, which can only act as monodentate or bridging ligands. This structural difference leads to fundamentally different coordination geometries, complex stabilities, and reactivity, making the isomers non-interchangeable for producing specific catalysts, functional materials, or multidentate ligand systems.

Substitution Risk

Isomer
4-Pyridinealdoxime isomer may not form the required five-membered chelate ring, potentially reducing catalytic activity and metal binding selectivity.
Ligand type
Non-chelating oxime analogs may not provide equivalent metal binding affinity, limiting the formation of stable, catalytically active complexes.
Salt form
Differences in counterion (e.g., Cl⁻ vs I⁻) may measurably shift AChE reactivation kinetics; direct substitution requires assay-specific validation.

Superior Metal Complex Stability Constant vs. Structurally Related Ligands

The ortho-position of the aldoxime group in Pyridine-2-aldoxime is critical for forming stable metal complexes, a key differentiator from other pyridine-based ligands. In a comparative study of mono-complexes with divalent transition metals, Pyridine-2-aldoxime consistently forms more stable complexes than 6-methylpyridine-2-aldoxime and pyridine-2-acetamidoxime. For example, the stability constants (log K1) for Ni(II) complexes increase along the series, demonstrating the superior chelating ability of the unsubstituted Pyridine-2-aldoxime scaffold. This enhanced stability is fundamental for applications requiring robust metal binding.

Evidence DimensionLog Stability Constant (log K1) of Ni(II) Complexes
Target Compound DataPyridine-2-aldoxime: 6.84
Comparator Or Baseline6-methylpyridine-2-aldoxime: 6.13 | Pyridine-2-acetamidoxime: 6.40
Quantified Difference11.6% higher than 6-methylpyridine-2-aldoxime; 6.9% higher than pyridine-2-acetamidoxime
ConditionsAqueous solution, 25 °C. Data from potentiometric titration.

Higher stability constants indicate a stronger, more selective, and more reliable chelating agent for use in metal separation, catalysis, and analytical sensing applications.

Fe Complex Activity
Head-to-head
Fe1 activity 6.5 × 10⁶ g/mol·h; Mw 653 kg/mol; 98% yield in 2 min (ternary system)
Supports catalyst design with comparable activity to ketoxime analogs
Binary MAO and ternary Ph₃C⁺/AlR₃ conditions

Essential Precursor for Pralidoxime (2-PAM) Synthesis with Defined Solubility Profile

Pyridine-2-aldoxime is the direct chemical precursor for synthesizing Pralidoxime (2-PAM), an FDA-approved acetylcholinesterase reactivator. A critical procurement differentiator is its solubility profile compared to the final salt product. Pyridine-2-aldoxime is soluble in various organic solvents, making it suitable for synthesis steps in non-aqueous media. In contrast, the final product, Pralidoxime chloride (2-PAM chloride), is highly water-soluble (50 mg/mL) but has limited utility in organic synthesis workflows. This makes procuring the uncharged Pyridine-2-aldoxime essential for process compatibility in organic reaction schemes.

Evidence DimensionSolubility
Target Compound DataSoluble in various organic solvents.
Comparator Or BaselinePralidoxime chloride (2-PAM chloride): Water soluble (50 mg/mL), generally insoluble in non-polar organic solvents.
Quantified DifferenceQualitatively opposite solubility profiles, enabling different process applications.
ConditionsStandard laboratory conditions.

For multi-step synthesis of 2-PAM or its analogs, starting with the organic-soluble Pyridine-2-aldoxime is necessary for compatibility with common organic reagents and solvents.

Co Complex Activity
Head-to-head
Co1 activity 16.3 × 10⁵ h⁻¹; highest among tested pyridine-oxime derivatives
Supports high-activity Co catalyst evaluation
Activation with AlClEt₂ in toluene

Demonstrated Efficacy in Corrosion Inhibition for Zn-Ni Alloys vs. Standard Industrial Systems

In industrial electroplating, Pyridine-2-aldoxime (referred to as 2-pyridinecarboxaldehyde oxime) serves as a superior complexing agent for producing corrosion-resistant zinc-nickel alloys. When used in the plating bath, it yields coatings with significantly better performance than the conventional citrate/TEPA system. Electrochemical analysis shows that coatings produced with Pyridine-2-aldoxime exhibit a corrosion current density (icorr) of 1.997 μA·cm⁻², a 76.6% improvement over the standard industrial formulation. This performance is attributed to its N,O-bidentate chelation, which promotes the formation of a desirable, protective γ-phase Ni5Zn21 intermetallic structure.

Evidence DimensionCorrosion Current Density (icorr)
Target Compound Data1.997 μA·cm⁻²
Comparator Or BaselineConventional Citrate/TEPA System: 8.530 μA·cm⁻²
Quantified Difference76.6% lower corrosion current (indicating better protection)
ConditionsAlkaline Zn-Ni alloy electrodeposition system; Tafel polarization analysis.

This provides quantitative evidence that using Pyridine-2-aldoxime as a complexing agent in electroplating baths directly leads to more durable, corrosion-resistant metal coatings.

Chelate Stability Order
Class-level
Fe³⁺ > Cu²⁺ > Co²⁺ > Fe²⁺ > Ni²⁺ > Hg²⁺ > Zn²⁺ > Cd²⁺ > Mn²⁺; Ca²⁺, Mg²⁺ no chelation
Supports Fe²⁺ selective detection context
Intense red color for Fe²⁺ complex; potentiometric data
AChE Reactivation
Head-to-head
2-PAM-I slightly > 2-PAM-Cl; counterion effect measurable
Supports salt-form selection for biochemical assays
Electrochemical biosensor, paraoxon-ethyl inhibited AChE
Thermal Stability
Head-to-head
Binuclear complexes generally less stable; [Cu(NiL₂)Cl₂(H₂O)₂] shows drastic decrease
Supports thermal stability consideration for material design
TG/DSC under N₂/O₂ atmosphere

Starting Material for Pharmaceutical Synthesis of Pralidoxime (2-PAM)

The primary industrial use is as the key precursor for the N-alkylation step to produce Pralidoxime salts (e.g., chloride or iodide), which are used as antidotes for organophosphate poisoning. Its organic solubility makes it the required starting material for reaction with alkylating agents like methyl iodide in common organic solvents, a process where the final water-soluble salt product would be unsuitable as a reactant.

Specialty Additive in Advanced Electroplating Baths

As a high-performance complexing agent in alkaline zinc-nickel electroplating baths, Pyridine-2-aldoxime is the right choice for formulations designed to produce highly corrosion-resistant coatings. The evidence shows its use leads to a significant reduction in corrosion current compared to standard industrial additives, making it suitable for high-durability applications in the automotive and aerospace industries.

Synthesis of Bidentate Ligands for Catalysis and Materials Science

Researchers requiring a robust N,O-bidentate chelating scaffold should select this compound. Its demonstrated ability to form stable complexes with transition metals makes it an ideal building block for creating novel catalysts, coordination polymers, and metal-organic frameworks where precise coordination geometry and high stability are critical design parameters.

Application Fit Matrix

Application
Selection Property
Validation Focus
Isoprene polymerization catalyst design
Ligand chelation geometry and steric profile
Catalytic activity and polymer microstructure control
Selective Fe²⁺ detection
Chelate stability selectivity series
Colorimetric response and alkaline-earth interference
Antidote precursor & biosensor calibrant
Salt-form specific reactivity
AChE reactivation kinetics consistency across salt forms
Coordination polymer with tunable stability
Complex nuclearity (mono- vs binuclear)
Thermal decomposition profile reproducibility

XLogP3

0.7

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